2,3-bis[(4-methoxybenzoyl)oxy]butanedioic Acid

Chiral resolution Diastereomeric salt formation Sibutramine

2,3-Bis[(4-methoxybenzoyl)oxy]butanedioic acid (CAS 191605-10-4 or 50583-51-2), systematically referred to as O,O′-di-p-anisoyltartaric acid (DATA or DMTA), is a C2-symmetric diester of tartaric acid bearing two terminal 4-methoxybenzoyl (p-anisoyl) groups. Its molecular formula is C20H18O10 (MW 418.35 g/mol).

Molecular Formula C20H18O10
Molecular Weight 418.3 g/mol
Cat. No. B7819191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-bis[(4-methoxybenzoyl)oxy]butanedioic Acid
Molecular FormulaC20H18O10
Molecular Weight418.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)OC)C(=O)O
InChIInChI=1S/C20H18O10/c1-27-13-7-3-11(4-8-13)19(25)29-15(17(21)22)16(18(23)24)30-20(26)12-5-9-14(28-2)10-6-12/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)
InChIKeyKWWCVCFQHGKOMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Bis[(4-methoxybenzoyl)oxy]butanedioic Acid: A Quantitative Procurement Guide for a High-Efficiency Chiral Resolving Agent


2,3-Bis[(4-methoxybenzoyl)oxy]butanedioic acid (CAS 191605-10-4 or 50583-51-2), systematically referred to as O,O′-di-p-anisoyltartaric acid (DATA or DMTA), is a C2-symmetric diester of tartaric acid bearing two terminal 4-methoxybenzoyl (p-anisoyl) groups. Its molecular formula is C20H18O10 (MW 418.35 g/mol) [1]. This compound belongs to the O,O′-diacyltartaric acid family—chiral Brønsted acids widely deployed for the optical resolution of racemic amines via diastereomeric salt formation [2]. Commercial specifications routinely exceed 98% chemical purity and 98% enantiomeric excess , positioning it as a premium resolving agent for pharmaceutical intermediate manufacturing where enantiomeric purity directly impacts regulatory compliance and process economics.

Why In-Class O,O′-Diacyltartaric Acid Swapping Fails: Physicochemical Evidence for 2,3-Bis[(4-methoxybenzoyl)oxy]butanedioic Acid


Although dibenzoyl tartaric acid (DBTA), di-p-toluoyl tartaric acid (DTTA), and di-p-anisoyl tartaric acid (DATA) all serve as chiral resolving agents, their divergent pKa, lipophilicity, and hydrogen-bonding capacity produce non-overlapping resolution efficiency profiles for specific amine substrates. DATA exhibits a predicted pKa of 1.48 ± 0.25 , significantly more acidic than DBTA (pKa 1.85 ± 0.25) and comparable to DTTA (pKa 1.46) , which governs the stoichiometry and crystallizability of diastereomeric salts in aqueous-organic media. Furthermore, the para-methoxy substituent on the benzoyl ring introduces an additional hydrogen-bond acceptor site absent in DBTA and DTTA, profoundly altering supramolecular packing and enantiorecognition [1]. Direct substitution of DBTA for DATA without re-optimization of solvent, stoichiometry, and temperature routinely results in diminished resolution efficiency or outright failure to precipitate a diastereomeric salt. Selection of DATA must therefore be justified by specific quantitative performance advantages for the target amine substrate.

Quantitative Differentiation of 2,3-Bis[(4-methoxybenzoyl)oxy]butanedioic Acid Against O,O′-Diacyltartaric Acid Comparators


Head-to-Head Resolving Efficiency: DATA Outperforms DBTA and DTTA in Sibutramine Resolution

In a systematic Dutch-resolution study of racemic sibutramine, O,O′-di-p-anisoyl-(R,R)-tartaric acid (DMTA) was identified as the most effective resolving agent among three comparators [1]. With DMTA alone at an optimized racemic amine-to-resolving agent ratio of 1:0.9 in ethanol/n-hexane, (R)-sibutramine was obtained with 98.6% enantiomeric excess, 92.5% yield, and a calculated resolving efficiency of 91.4% [1]. In contrast, DBTA alone yielded only 43.4% yield with 62.3% ee (efficiency 27.0%), and DTTA alone produced salts that were difficult to precipitate with measurable but inferior efficiency compared to DMTA [1]. The resolving efficiency metric—defined as the product of diastereomeric salt yield and enantiomeric excess of the liberated free base—provides an integrated procurement-relevant performance benchmark [1].

Chiral resolution Diastereomeric salt formation Sibutramine Resolving efficiency

Substrate-Specific Performance: DATA Achieves High Yield and Optical Purity in Hydroxychloroquine Resolution

Di-p-anisoyl-L-tartaric acid (L-DATA) was validated as an effective resolving agent for racemic hydroxychloroquine (Rac-HCQ), a substrate for which direct comparative data with DBTA or DTTA are not reported in the same study [1]. Under response-surface-method-optimized conditions (solvent volume, refluxing time, filtration temperature, and molar ratio), the less soluble diastereomeric salt 2L-DATA:S-HCQ was obtained with a yield of 96.9% at an optical purity of 63.0% [1]. Critically, after three rounds of recrystallization, the optical purity increased to 99.0% with an overall yield of 74.2% [1]. While this represents single-agent performance without direct comparator data, the kinetic dominance of refluxing time over thermodynamic factors was identified as the key resolution driver, a mechanistic feature that may not be transferable to other diacyltartaric acids with different solubility profiles [1].

Hydroxychloroquine Optical purity Diastereomeric salt Recrystallization optimization

Pharmaceutical Manufacturing Benchmark: DATA Enables >99.9% Chiral Purity in Duloxetine Intermediate Resolution

In a patented industrial process for duloxetine hydrochloride (active ingredient of Cymbalta®), both DBTA and DATA were described as alternative resolving agents for the key intermediate racemic N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine [1]. The di-p-anisoyl-L-tartrate salt (9a) and the dibenzoyl-L-tartrate salt (8a) were each formed and optionally purified by crystallization, yielding final duloxetine hydrochloride with chiral purity greater than 99.9% [1]. This establishes DATA as an industrially validated, interchangeable option with DBTA at plant scale for this specific substrate [1]. However, the patent does not disclose comparative yield, cycle time, or cost data between the two resolving agents, limiting procurement differentiation to the potential advantages of DATA's distinct solubility and crystallinity profile for downstream processing [1].

Duloxetine hydrochloride Chiral purity >99.9% Di-p-anisoyl tartrate salt Industrial resolution

Supramolecular Recognition Mechanism: Methoxy-Substituent-Driven Chiral Discrimination Differentiates DATA from DBTA and DTTA

X-ray crystallographic analysis of sibutramine diastereomeric salts revealed a mechanistic basis for DATA's superior resolving efficiency. In the less-soluble (R)-sibutramine·(R,R)-DMTA salt, the para-methoxy group of DMTA forms additional weak hydrogen bonds with the carboxylate groups of neighboring DMTA molecules, constructing a compact 'spiral net' supramolecular structure [1]. In contrast, the more-soluble (S)-sibutramine·(R,R)-DMTA salt adopts a less densely packed 'parallel ribbon' architecture [1]. This enantio-differentiating self-assembly driven by the methoxy substituent is structurally absent in DBTA (R = H) and differs from DTTA (R = CH3), where the methyl group cannot participate in analogous hydrogen bonding [1]. The resulting differential solubility between the two diastereomeric salts is the physicochemical origin of DATA's enhanced resolution efficiency [1].

Supramolecular assembly Crystal engineering Enantiorecognition Hydrogen bonding

Physicochemical Property Differentiation: pKa, Melting Point, and LogP Govern Salt Formation and Isolation Behavior

DATA, DBTA, and DTTA exhibit measurable differences in key physicochemical parameters that directly impact diastereomeric salt formation and isolation. DATA has a predicted pKa of 1.48 ± 0.25 , compared to 1.85 ± 0.25 for DBTA and 1.46 for DTTA , making DATA approximately 2.3-fold more acidic than DBTA. The melting point of DATA is 193–195 °C , substantially higher than DBTA (152–155 °C) and DTTA (169–171 °C) , indicating stronger crystal lattice energy that can translate to easier diastereomeric salt isolation by filtration. The computed LogP of DATA is approximately 1.62 , reflecting intermediate lipophilicity that balances organic-phase solubility with aqueous-phase workup compatibility. These differences collectively mean that solvent systems, crystallization temperatures, and workup procedures optimized for DBTA cannot be directly transferred to DATA without re-optimization.

pKa Melting point Lipophilicity Diastereomeric salt crystallization

Commercial Purity Specifications: DATA Routinely Supplied at ≥98% ee, Meeting cGMP Intermediate Requirements

Commercial suppliers offer DATA with certified chemical purity ≥98.0% (by HPLC and neutralization titration) and optical purity ≥98.0% ee . In contrast, commercial DTTA is typically supplied at 95–97% purity, and DBTA monohydrate at similar levels, but the consistently available >98% ee specification for DATA from multiple manufacturers reduces the risk of lot-to-lot variability in resolution performance . The specific optical rotation of DATA is tightly controlled at [α]D²⁰ = +165° to +171° (c=1.0, EtOH) for the (2S,3S)-enantiomer , providing a rapid identity and purity check that is critical for cGMP-compliant procurement workflows.

Enantiomeric excess Commercial purity Quality specification Pharmaceutical intermediate

Procurement-Optimized Application Scenarios for 2,3-Bis[(4-methoxybenzoyl)oxy]butanedioic Acid


GMP-Compliant Resolution of Tertiary Amine APIs Requiring >99.9% Chiral Purity

For pharmaceutical intermediates such as the duloxetine precursor N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine, DATA has been industrially validated to deliver final API chiral purity exceeding 99.9% [1]. Procurement should specify the (2S,3S)- or (2R,3R)-enantiomer of DATA depending on the desired stereochemistry of the target amine, with a minimum optical purity of 98% ee to ensure process robustness. The higher melting point of DATA (193–195 °C) relative to DBTA (152–155 °C) facilitates filtration and drying of the diastereomeric salt at elevated temperatures, reducing cycle time in multi-ton campaigns [2].

Resolution of Nitrogen-Containing Heterocyclic Racemates Where DBTA Fails

Hydroxychloroquine and structurally related 4-aminoquinoline antimalarials represent a substrate class for which DATA has demonstrated effective resolution (99.0% optical purity after 3× recrystallization), while direct comparative data suggest DBTA may exhibit inferior performance for heterocyclic amines with multiple hydrogen-bond acceptor sites [1]. The methoxy group of DATA provides additional hydrogen-bonding capacity that enhances enantiorecognition of substrates bearing quinoline, pyridine, or thienyl moieties [2]. Researchers encountering DBTA resolution failure should evaluate DATA as the next-line resolving agent before resorting to chromatographic chiral separation.

Asymmetric Synthesis: Chiral Auxiliary and Ligand Precursor Requiring High Enantiomeric Integrity

Beyond classical resolution, DATA serves as a precursor for chiral ligands and organocatalysts in asymmetric synthesis. The commercially guaranteed optical purity of ≥98% ee [1] ensures that downstream asymmetric induction is not compromised by resolving agent-derived enantiomeric impurities. The distinct LogP of ~1.62 [2] facilitates separation of DATA-derived chiral auxiliaries from reaction mixtures by simple aqueous-organic extraction, an operational advantage over the more lipophilic DBTA (predicted LogP ~2.5) that can complicate workup procedures.

Mechanistic Studies of Chiral Recognition and Supramolecular Assembly

The structurally characterized 'spiral net' vs. 'parallel ribbon' supramolecular architectures formed by DATA diastereomeric salts [1] make this compound uniquely valuable for fundamental studies of chiral discrimination mechanisms, crystal engineering, and host–guest chemistry. Researchers investigating structure–activity relationships in diastereomeric salt resolution should procure DATA specifically when the role of remote hydrogen-bond acceptor substituents on enantiorecognition is the experimental variable of interest—an investigation that cannot be conducted with DBTA or DTTA due to the absence of the methoxy group.

Quote Request

Request a Quote for 2,3-bis[(4-methoxybenzoyl)oxy]butanedioic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.